molecular formula C8H6O5 B2501282 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 4890-01-1

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2501282
CAS No.: 4890-01-1
M. Wt: 182.131
InChI Key: ZTARHDAAHPNGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6O5 and its molecular weight is 182.131. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis. Research has shown various methods for synthesizing these compounds. For instance, Daliacker et al. (1978) discussed the formation and preparation of "natural" 1,3-benzodioxolecarboxylic acids, including methods to synthesize myristic acid and dimethoxy-1,3-benzodioxole-5-carboxylic acid from simpler benzodioxole derivatives (Daliacker, Mues, & Kim, 1978). Cole et al. (1980) explored the oxidation of disubstituted 1,3-benzodioxoles, leading to various carboxy derivatives (Cole, Crank, & Hai Minh, 1980).

Organic Chemistry and Catalysis

The compound has also found applications in organic chemistry and catalysis. Schulze and Giannis (2004) described using hypervalent iodine reagents for the oxidation of primary alcohols and aldehydes to carboxylic acids, with a focus on the intermediate products formed during the synthesis (Schulze & Giannis, 2004). Zhdankin et al. (1996) reported on the preparation and reactions of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, showcasing the versatility of benzodioxole derivatives in synthesizing a variety of chemical structures (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Ion Transport and Membrane Studies

In the field of ion transport and membrane studies, Yamaguchi et al. (1988) investigated the use of ω-hydroxy carboxylic acids, including derivatives of 1,3-benzodioxole, as carriers for alkali metal ion transport through liquid membranes, demonstrating their potential in membrane technology and ion transport applications (Yamaguchi, Negi, Kozakai, Nagano, Kuboniwa, Hirao, Nakahama, & Yamazaki, 1988).

Environmental and Biological Applications

In environmental and biological contexts, Tasker et al. (1997) explored benzodioxole-containing compounds as endothelin receptor antagonists, highlighting the significance of benzodioxole structures in medicinal chemistry (Tasker, Sorensen, Jae, Winn, von Geldern, Dixon, Chiou, Dayton, Calzadila, Hernandez, Marsh, WuWong, & Opgenorth, 1997). Similarly, Jayaraj and Desikan (2020) synthesized a small molecule combining ferulic acid and sesamol for potential use in cardiovascular diseases, highlighting the medicinal potential of benzodioxole derivatives (Jayaraj & Desikan, 2020).

Agricultural Chemistry

In agricultural chemistry, Sawada et al. (2003) synthesized benzoheterocyclic analogues of benzohydrazides, showing the application of 1,3-benzodioxole derivatives in developing insecticides (Sawada, Yanai, Nakagawa, Tsukamoto, Yokoi, Yanagi, Toya, Sugizaki, Kato, Shirakura, Watanabe, Yajima, Kodama, & Masui, 2003).

Properties

IUPAC Name

6-hydroxy-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTARHDAAHPNGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4890-01-1
Record name 6-hydroxy-1,3-dioxaindane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.